molecular formula C7H7ClO2 B14003504 7-Chlorobicyclo[2.2.1]heptane-2,3-dione CAS No. 89793-49-7

7-Chlorobicyclo[2.2.1]heptane-2,3-dione

Cat. No.: B14003504
CAS No.: 89793-49-7
M. Wt: 158.58 g/mol
InChI Key: HQZZGUDAHNYWJC-UHFFFAOYSA-N
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Description

7-Chlorobicyclo[2.2.1]heptane-2,3-dione is an organic compound with the molecular formula C7H7ClO2 and an average molecular mass of 158.581 Da . This molecule features a chlorine substituent on the bridged carbon of the bicyclo[2.2.1]heptane skeleton, which is further functionalized with two ketone groups. The constrained, three-dimensional structure of the bicyclic framework makes it a valuable and rigid scaffold in medicinal chemistry for the design of novel bioactive molecules . Research indicates that optically active derivatives based on the substituted bicyclo[2.2.1]heptane skeleton are of significant interest in antiviral drug discovery . Specifically, this scaffold has been utilized as a key glycoside moiety in the synthesis of 1'-homocarbocyclic nucleoside analogs, which are investigated for their activity against viruses such as Herpes Simplex type-1 (HSV-1) . The compound serves as a sophisticated building block (For Research Use Only) for synthetic organic and medicinal chemists exploring new chemical entities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89793-49-7

Molecular Formula

C7H7ClO2

Molecular Weight

158.58 g/mol

IUPAC Name

7-chlorobicyclo[2.2.1]heptane-2,3-dione

InChI

InChI=1S/C7H7ClO2/c8-5-3-1-2-4(5)7(10)6(3)9/h3-5H,1-2H2

InChI Key

HQZZGUDAHNYWJC-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(C1C(=O)C2=O)Cl

Origin of Product

United States

Preparation Methods

Synthesis via Nucleophilic Substitution on Cyclobutene-dione Derivatives

A prominent method involves the reaction of bicyclo[2.2.1]heptan-2-amine with 3,4-diethoxycyclobut-3-ene-1,2-dione derivatives under mild conditions (ethanol or methanol solvent). This nucleophilic substitution facilitates the formation of the bicyclic diketone framework with the desired substitution pattern.

  • Starting materials: 3,4-diethoxycyclobut-3-ene-1,2-dione and (1S,4R)-bicyclo[2.2.1]heptan-2-amine.
  • Reaction conditions: Stirring at room temperature for approximately 12 hours.
  • Workup: Acidification to pH 1–2 with 1 N HCl, extraction with ethyl acetate, drying, and purification by silica gel chromatography.
  • Yield: Approximately 63% for intermediate compounds analogous to 7-chlorobicyclo[2.2.1]heptane-2,3-dione derivatives.

This method is exemplified in the synthesis of compounds such as compound 7 in the referenced research, which shares structural similarity with this compound.

Chlorination Strategies

Selective chlorination at the 7-position of bicyclo[2.2.1]heptane-2,3-dione can be achieved through electrophilic substitution reactions or by employing chlorinating agents such as thionyl chloride (SOCl2) under controlled conditions.

  • Typical chlorination involves treatment of bicyclic diketone precursors with thionyl chloride in dichloromethane.
  • This step may be integrated early in the synthesis or as a late-stage functionalization depending on the stability of intermediates.
  • The chlorinated product is often purified by recrystallization or chromatography.

Reduction and Functional Group Interconversions

Reduction of amide or nitro intermediates to amines is commonly performed using catalytic hydrogenation (Pd/C under hydrogen atmosphere) in methanol or ethanol solvents.

  • Example: Reduction of amide intermediates (compounds 10a–10c) to amines (compounds 11a–11c).
  • Conditions: Reflux under hydrogen atmosphere for 6 hours.
  • The reduced amines then undergo nucleophilic substitution with cyclobutene-dione derivatives to form the diketone bicyclic core.

Alternative Routes: Diazo Ketone Precursors

Literature reports on aliphatic diazo compounds describe the synthesis of 7-substituted bicyclo[2.2.1]heptane derivatives through diazo ketone intermediates. Although specific to diazo ketones, these methods provide insight into constructing the bicyclic diketone framework with various substituents, including halogens.

  • Preparation of diazo ketones followed by controlled decomposition to generate the bicyclic core.
  • Spectral characterization (1H and 13C NMR) confirms the substitution pattern and ring structure.

Comparative Analysis of Preparation Methods

Method Key Steps Advantages Limitations Yield (%)
Nucleophilic substitution on cyclobutene-dione Reaction of bicycloheptan-2-amine with 3,4-diethoxycyclobut-3-ene-1,2-dione Mild conditions, good selectivity Requires multi-step purification ~63 (for intermediates)
Chlorination with thionyl chloride Electrophilic chlorination of diketone precursors Direct introduction of chlorine Potential over-chlorination Variable
Catalytic hydrogenation for reduction Pd/C catalyst under H2 atmosphere Efficient reduction of nitro/amides Requires hydrogenation setup High
Diazo ketone intermediate synthesis Formation of diazo ketones followed by ring closure Versatile for various substitutions More complex, hazardous reagents Not specified

Research Findings and Practical Considerations

  • The bicyclo[2.2.1]heptane scaffold provides a rigid, three-dimensional framework beneficial for biological activity and stability.
  • The introduction of chlorine at the 7-position can influence the compound's reactivity and pharmacokinetic properties.
  • Stability studies of related bicyclic diketones show good resistance in simulated intestinal and gastric fluids, as well as plasma, but variable liver microsome stability.
  • Molecular docking studies indicate that stereochemistry (S-configuration) significantly affects binding affinity, which is relevant for the preparation of enantiomerically pure compounds.

Chemical Reactions Analysis

Types of Reactions

7-Chlorobicyclo[2.2.1]heptane-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-Chlorobicyclo[2.2.1]heptane-2,3-dione is an organic compound with a bicyclic structure, featuring a chlorine atom at the 7-position and two carbonyl groups at the 2 and 3 positions. It belongs to the bicyclo[2.2.1]heptane family and has a molecular formula of C7H7ClO2C_7H_7ClO_2 and a molecular weight of approximately 162.6 g/mol.

Potential Applications in Medicinal Chemistry

This compound has potential applications in medicinal chemistry as a scaffold for developing new pharmaceuticals due to its unique structural features that may enhance bioactivity and selectivity towards biological targets. It can also serve as an intermediate in organic synthesis for creating more complex molecules in chemical research and development settings.

Interaction studies have focused on its binding affinities and mechanisms of action with various biological targets such as enzymes and receptors. Preliminary findings suggest that modifications at the chlorine site or carbonyl positions can significantly alter interactions with target biomolecules.

Reactivity

The reactivity of this compound is attributed to the presence of carbonyl groups, which can undergo nucleophilic addition reactions, and the chlorine substituent, which can participate in substitution reactions under appropriate conditions. Nucleophiles can attack the electrophilic carbonyl carbons, leading to the formation of various derivatives. The compound can also be involved in cycloaddition reactions, particularly with dienes or other reactive species due to its bicyclic nature.

Related Compounds

The presence of a chlorine atom at the 7-position distinguishes this compound from other similar compounds, potentially enhancing its reactivity and interaction profiles compared to its analogs.

Table of Related Compounds

Compound NameStructure TypeUnique Features
Bicyclo[2.2.1]heptane-2,3-dioneBicyclic ketoneNo chlorine substituent; serves as a base structure for derivatization
7-Bromobicyclo[2.2.1]heptane-2,3-dioneBicyclic ketoneBromine substituent instead of chlorine
1,7-Dichlorobicyclo[2.2.1]heptane-2,3-dioneBicyclic dioneContains two chlorine atoms; increased reactivity
CamphorquinoneMonocyclic ketoneRelated structure with significant biological activity

Mechanism of Action

The mechanism of action of 7-Chlorobicyclo[2.2.1]heptane-2,3-dione involves its interaction with specific molecular targets. The chlorine atom and ketone groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The chlorine atom in 7-Chlorobicyclo[2.2.1]heptane-2,3-dione distinguishes it from similar compounds. Below is a comparative analysis of key analogs:

Compound Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) Key Features
This compound Cl at C7, two ketone groups C₇H₇ClO₂ ~158.59 (calculated) Electrophilic chlorine enhances reactivity
Norcantharidin (7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride) Oxygen bridge (C7), anhydride groups C₈H₈O₄ 168.14 Anticancer activity; protein kinase inhibition
DL-Camphorquinone (1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione) Three methyl groups C₁₀H₁₄O₂ 166.22 Photoinitiator in dental materials; acute toxicity risks
5,5-Dimethylbicyclo[2.2.1]heptane-2,3-dione Methyl groups at C5 C₉H₁₂O₂ 152.19 Potential insect repellent applications

Structural Insights :

  • The chlorine in this compound likely increases its electrophilicity compared to oxygen-bridged (norcantharidin) or methyl-substituted (camphorquinone) analogs.
  • Norcantharidin’s anhydride groups enable hydrolysis to dicarboxylic acids, enhancing solubility and bioactivity .
  • Camphorquinone’s bulky methyl groups reduce reactivity but improve stability in polymer formulations .

Physicochemical Properties

Solubility and Stability
  • This compound: Predicted to have moderate solubility in organic solvents (e.g., dichloromethane) due to its nonpolar bicyclic core and polar ketone groups.
  • Norcantharidin: Forms water-soluble dicarboxylic acids (e.g., endothall) upon hydrolysis, critical for its biological activity .
  • Camphorquinone: Lipophilic due to methyl groups; used in hydrophobic matrices like dental resins .
Thermal and Spectral Data
  • Norcantharidin: Melting point ~142°C; IR spectra show anhydride C=O stretches at ~1770 cm⁻¹ .
  • Camphorquinone: Melting point ~200°C; UV absorption at ~468 nm facilitates light-activated applications .
Agricultural and Industrial Uses
  • Endothall (norcantharidin derivative): Herbicidal activity via inhibition of plant protein phosphatases .
  • 5,5-Dimethylbicyclo[2.2.1]heptane-2,3-dione : Explored as an insect repellent, though less effective than DEET .

Q & A

Spectroscopy :

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., chlorine at C7, ketones at C2/C3).
  • IR : Verify carbonyl stretches (~1700–1750 cm⁻¹) and C-Cl bonds (~550–750 cm⁻¹).

X-ray Crystallography : Resolve stereochemical ambiguities (e.g., endo/exo configurations) .

Mass Spectrometry : Confirm molecular ion ([M]⁺) and fragmentation patterns.

  • Data Interpretation : Compare spectral data with structurally analogous bicycloheptane derivatives .

Advanced Research Questions

Q. What mechanistic insights explain the regioselective reactivity of this compound in nucleophilic additions?

  • Experimental Design :

Kinetic Studies : Compare reaction rates of the dione with nucleophiles (e.g., Grignard reagents) under varying temperatures.

Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to map electron density at C2 vs. C3.

  • Findings : The electron-withdrawing chlorine at C7 polarizes the bicyclic framework, enhancing electrophilicity at C2 due to ring strain and orbital orientation .

Q. How can conflicting data on the thermal stability of this compound be resolved?

  • Contradiction Analysis :
  • Scenario : Discrepancies in decomposition temperatures (e.g., 120°C vs. 150°C in literature).
  • Methodology :

Thermogravimetric Analysis (TGA) : Perform under inert (N₂) vs. oxidative (O₂) atmospheres.

Kinetic Isotope Effect (KIE) Studies : Compare decomposition pathways using deuterated analogs.

  • Resolution : Oxidative conditions accelerate degradation via radical pathways, while inert environments stabilize the dione .

Q. What strategies optimize enantioselective synthesis of this compound derivatives?

  • Approaches :

Chiral Catalysts : Use Evans’ oxazaborolidines or Sharpless epoxidation conditions to induce asymmetry.

Dynamic Resolution : Employ enzymatic catalysts (e.g., lipases) in kinetic resolutions.

  • Validation : Chiral HPLC (e.g., Chiralpak IA column) to determine enantiomeric excess (ee) .

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